molecular formula C23H20BrN3O2S B10951778 5-{3-[(4-bromophenoxy)methyl]phenyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-{3-[(4-bromophenoxy)methyl]phenyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10951778
M. Wt: 482.4 g/mol
InChI Key: CDIMDDYWNKEXMR-UHFFFAOYSA-N
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Description

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[(4-BROMOPHENOXY)METHYL]PHENYL}-4-(4-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific substitution pattern and the presence of both bromophenoxy and ethoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20BrN3O2S

Molecular Weight

482.4 g/mol

IUPAC Name

3-[3-[(4-bromophenoxy)methyl]phenyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H20BrN3O2S/c1-2-28-20-12-8-19(9-13-20)27-22(25-26-23(27)30)17-5-3-4-16(14-17)15-29-21-10-6-18(24)7-11-21/h3-14H,2,15H2,1H3,(H,26,30)

InChI Key

CDIMDDYWNKEXMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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